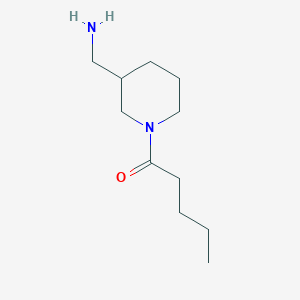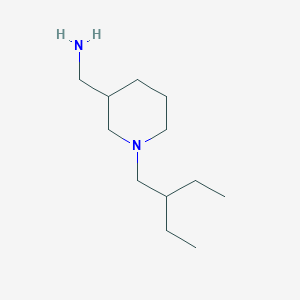![molecular formula C13H19ClN2O B1464934 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol CAS No. 1282139-34-7](/img/structure/B1464934.png)
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol
Overview
Description
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol is a chemical compound that features a piperidine ring, an aminomethyl group, and a chlorophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination or other suitable methods.
Attachment of the Chlorophenol Moiety: The chlorophenol moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical studies or as a precursor for biologically active compounds.
Industry: The compound can be used in the production of materials with desired chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol involves its interaction with specific molecular targets. The aminomethyl group and the piperidine ring may play crucial roles in binding to receptors or enzymes, thereby modulating their activity. The chlorophenol moiety can also contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-bromophenol: Similar structure but with a bromine atom instead of chlorine.
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.
2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-iodophenol: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
The uniqueness of 2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs. The presence of the chlorine atom can influence the compound’s reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-[[3-(aminomethyl)piperidin-1-yl]methyl]-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O/c14-12-3-4-13(17)11(6-12)9-16-5-1-2-10(7-15)8-16/h3-4,6,10,17H,1-2,5,7-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMAUYKLPGKCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(4-Methylcyclohexyl)piperidin-4-yl]methanamine](/img/structure/B1464852.png)
![[1-(1H-pyrazole-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464854.png)
![3-[3-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464855.png)
![[1-(5-Methyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464858.png)
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464859.png)
![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464860.png)

![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanamine](/img/structure/B1464862.png)

![1-[3-(Aminomethyl)piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B1464865.png)
![1-[3-(aminomethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1464867.png)
![Methyl 2-[(2-aminophenyl)(methyl)amino]acetate](/img/structure/B1464869.png)
![{1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464871.png)
![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464873.png)
